2,3-dihydro-4(1H)-quinazolinones are a significant class of heterocyclic compounds [, , ]. These compounds consist of a benzene ring fused to a six-membered heterocyclic ring containing two nitrogen atoms, with a carbonyl group at the 4-position and a saturated bond between positions 2 and 3. They are commonly found as core structures in various natural products and pharmaceutical compounds [].
Synthesis Analysis
Condensation Reactions: This method involves the reaction of anthranilamide with aldehydes or ketones under various conditions [, , , , , , , ]. Catalysts like sodium bisulfate [], Lewis acids [], heteropoly acids [], and solvents like 2,2,2-trifluoroethanol [] have been employed to facilitate this condensation.
Dual-Catalyst Systems: Research highlights the use of piperidine and molecular iodine as a dual-catalyst system for synthesizing 2-alkyl-2-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-4(1H)quinazolinone derivatives []. This approach utilizes salicylaldehydes, β-keto esters, ammonium acetate, and isatoic anhydride.
Reductive Desulfurization: This method utilizes nickel boride to achieve reductive desulfurization of 3-aryl-2-thioxo-4(3H)-quinazolinones, leading to the formation of the desired 2,3-dihydro-4(1H)-quinazolinones [].
Molecular Structure Analysis
Conformation: Studies using X-ray crystallography and NMR spectroscopy reveal that the dihydropyrimidine ring in these compounds typically adopts a sofa conformation [, ]. The conformation of the substituents at positions 2 and 3 depends on steric interactions and electronic effects.
Bond Rotations: Restricted internal rotation about the aryl C-N bond has been observed in some 2,3-dihydro-4(1H)-quinazolinones due to steric hindrance []. This phenomenon leads to the existence of different torsional isomers, as studied by NMR spectroscopy.
Hydrogen Bonding: Inter- and intramolecular hydrogen bonding involving the NH group and the carbonyl oxygen plays a crucial role in the crystal packing and stability of these compounds [, , ].
Chemical Reactions Analysis
Halogenation: Direct halogenation reactions using reagents like N-bromosuccinimide (NBS), bromine, or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms at specific positions on the quinazolinone ring system [].
N-Alkylation: The nitrogen atom at the 1-position can be alkylated using alkyl halides or other alkylating agents to introduce various substituents [, ]. This modification can significantly influence the biological activity of the resulting compounds.
Oxidation: 2,3-dihydro-4(1H)-quinazolinones can be oxidized to their corresponding quinazolin-4(3H)-one analogs, which represent another important class of bioactive compounds [].
Mechanism of Action
H1/H2-Antihistaminic Action: Some derivatives exhibit H1 and H2 antihistaminic activity, suggesting their potential to block histamine receptors [, ].
Anti-inflammatory Activity: Studies demonstrate potent anti-inflammatory properties in specific derivatives like [2,2-dimethyl-6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine-5-yl]-acetic acid (ML 3000) [, , ]. Although the exact mechanism remains unclear, it likely involves the inhibition of inflammatory mediators like cyclooxygenase and 5-lipoxygenase [, ].
Applications
Pharmaceutical Development: This class holds significant potential for developing novel pharmaceutical agents. Their reported biological activities make them promising candidates for designing drugs targeting various conditions, including:
Anti-inflammatory Drugs: Compounds like ML 3000 show efficacy in treating inflammation-related conditions like arthritis [, , ].
Antihistamines: Derivatives with H1/H2 antihistaminic activity show potential for treating allergies and related conditions [, ].
Compound Description: This group encompasses a series of derivatives synthesized using a dual-catalyst system of piperidine and molecular iodine. These compounds are characterized by a 2-alkyl substituent and a coumarin moiety at the 2-position of the quinazolinone core. The research highlights the efficiency of this method, citing mild reaction conditions and good yields. []
Relevance: These derivatives share the core structure of 2,3-dihydro-4(1H)quinazolinone with 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. While the specific substituents differ, the presence of the shared core structure makes these compounds structurally related. []
Compound Description: This compound's crystal structure is described, revealing a sofa conformation of the dihydropyrimidine ring and a perpendicular orientation of the chlorophenyl group relative to the heterocyclic ring. Intermolecular hydrogen bonds between molecules contribute to its crystal packing. []
Relevance: This compound shares a significant structural resemblance to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. Both possess a 2-(4-chlorophenyl)-2,3-dihydro-4(1H)-quinazolinone core. The difference lies in the substituent at the nitrogen atom, with a phenethyl group present in this related compound and not in the target compound. []
ω-[2-Aryl-2,3-dihydro-4(1H)-quinazolinone-1-yl]alkyl substituted ureas and cyanoguanidines
Compound Description: This series of compounds incorporates urea and cyanoguanidine moieties linked to the quinazolinone core via an alkyl chain. The research focuses on their H1/H2-antihistaminic activity. Notably, the cyanoguanidines and ureas with a 3-[3-(1-piperidinyl-methyl)phenoxy]propyl substituent demonstrated greater H2-antagonist potency than cimetidine. []
Relevance: The core structure, 2-aryl-2,3-dihydro-4(1H)-quinazolinone, links these compounds to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. The presence of an aryl substituent at the 2-position, specifically a 4-chlorophenyl group in the target compound, establishes their structural similarity. []
Compound Description: This compound undergoes photoinduced elimination under UV irradiation in chloroform, yielding 3-benzyl-4(3H)-quinazolinone via a radical mechanism. Theoretical calculations and radical trapping using TEMPO derivatives were employed to elucidate the reaction mechanism and confirm the presence of radical intermediates. []
Relevance: Both this compound and 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone belong to the 2,3-dihydro-4(1H)-quinazolinone chemical class. Despite different substituents at the 2 and 3 positions, their shared core structure makes them structurally related. []
Compound Description: This compound is a crucial intermediate in the synthesis of licofelone, a drug with anti-inflammatory properties currently in phase-III clinical trials. The paper details an efficient synthetic route for this compound. []
Relevance: While this compound doesn't directly share the quinazolinone core, it's included due to its 4-chlorophenyl substituent, also found in the target compound 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. The presence of this shared substituent suggests a potential for shared chemical precursors or synthetic pathways, making it relevant in a broader chemical context. []
-[amino]-N-(un/substituted-phenyl)acetamides
Compound Description: This series focuses on synthesizing new antibacterial and antifungal agents. The research outlines the synthesis of various derivatives with different substituents on the phenyl ring attached to the acetamide group. Biological evaluation revealed promising antibacterial and antifungal activity in some derivatives, notably compound 7l, with low hemolytic activity. []
Relevance: While the core structures differ, the presence of the 4-chlorophenyl substituent in these compounds links them to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. This shared structural motif could indicate similarities in their physicochemical properties or potential biological activity profiles. []
Compound Description: These novel derivatives were designed and synthesized to discover new anticonvulsant agents with reduced side effects. Compounds 4b and 4e exhibited significant anticonvulsant activity without neurotoxicity in the maximal electroshock and subcutaneous pentylenetetrazole models. Docking studies further revealed a strong binding affinity to the GABA type A receptor, suggesting their potential as anticonvulsant drug candidates. []
Relevance: These derivatives belong to the broader class of 2,3-dihydroquinazolin-4(1H)-one compounds, making them structurally related to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. Despite variations in substituents and the presence of a thioxo group in these derivatives, the shared core structure highlights a common chemical lineage. []
2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine
Compound Description: This paper details the crystal structure of this compound, determined using X-ray diffraction analysis. []
Relevance: While structurally distinct from the target compound, 2-(4-chlorophenyl)-2,3-dihydro-1H-perimidine is included due to the shared 4-chlorophenyl substituent. This commonality, while not indicative of a close structural relationship, suggests a potential connection in terms of chemical synthesis or as part of a broader structure-activity relationship study. []
Compound Description: This compound is a dual inhibitor of cyclooxygenase and 5-lipoxygenase, exhibiting significant anti-inflammatory properties. Its activity is compared to indomethacin in carrageenan-induced paw edema and adjuvant arthritis models in rats. While less potent than indomethacin, ML 3000 demonstrated better gastric tolerance. [, , , ]
Relevance: Although structurally distinct from the target compound, ML 3000 is included due to the shared presence of the 4-chlorophenyl substituent. This commonality, while not indicative of a direct structural relationship, might point towards a potential connection in a broader medicinal chemistry context, such as exploring the impact of this substituent on pharmacological activity. [, , , ]
Compound Description: Synthesized from 2-amino-N-phenylbenzamide, this compound's crystal structure is characterized by a two-dimensional network formed via hydrogen bonds and electrostatic interactions. [, ]
Relevance: This compound shares the core 2,3-dihydro-4(1H)-quinazolinone structure with 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. Despite variations in the substituents at the 2- and 3-positions, the common core structure makes them structurally related. [, ]
Compound Description: This series investigates the restricted internal rotation around the aryl C-N bond due to steric interactions. The study employs 1H NMR to determine diastereomeric populations and activation energies for rotation, analyzing the influence of various substituents on these parameters. []
Relevance: These compounds share the 2,3-dihydro-4(1H)-quinazolinone core with 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone and also feature a chlorophenyl substituent, albeit at the 3-position in some derivatives. This structural similarity, particularly the shared core and halogenated aryl substituent, makes them relevant for comparative analysis. []
6,8-Br/Cl-2,3-dihydro-4(1H)-quinazolinones
Compound Description: This series of compounds is prepared via direct halogenation of 2,3-dihydro-4(1H)-quinazolinones using reagents like NBS, Br2/Et3N, and NCS. The method is noted for its efficiency, requiring no catalyst and having short reaction times. []
Relevance: These halogenated derivatives are structurally similar to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone due to their shared 2,3-dihydro-4(1H)-quinazolinone core and the presence of halogen substituents, specifically bromine and chlorine. This similarity highlights a shared chemical class and potential commonalities in their reactivity or biological properties. []
Compound Description: This unique compound, incorporating two dihydropyran moieties, was unexpectedly formed during the synthesis of 2,3-dihydroquinazolin-4(1H)-ones using solid acid catalysts. []
Relevance: Despite the structural difference from 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, this compound is included due to its shared 2,3-dihydro-4(1H)-quinazolinone core structure. This highlights a common chemical origin and suggests potential synthetic pathways for creating diverse quinazolinone derivatives. []
Compound Description: This series explores the synthesis and pharmacological activity of compounds with an imidazole-propyl-guanidine moiety linked to the quinazolinone core. They exhibited moderate H1-antagonist and H2-agonist activity. Notably, derivatives with a three-carbon linker between the bicyclic core and the guanidine group showed significantly higher chronotropic activity at the atrium compared to their lower homologues. []
Relevance: These compounds are structurally related to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone due to the presence of the 2-aryl-2,3-dihydro-4(1H)-quinazolinone core structure. Despite differences in substituents and the additional guanidine moiety, the shared core highlights a common chemical framework. []
Compound Description: This series investigates a novel set of benzothiazepine derivatives synthesized via reactions of substituted 2-aminobenzenethiols with α,β-unsaturated ketones. The study yielded two series of compounds, 2,3-dihydro and 2,5-dihydro, characterized using spectral data. Biological evaluation revealed good antifungal activity against Candida albicans for some of the synthesized compounds. []
Relevance: While structurally different from 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, these benzothiazepine derivatives are included due to the shared presence of a chlorophenyl substituent. This commonality suggests a potential connection in terms of chemical building blocks or broader structure-activity relationship studies. []
Compound Description: This compound serves as a versatile building block for synthesizing a range of heterocyclic systems linked to the chromeno[2,3-b]pyridine-2,5(1H)-dione scaffold. Its reactions with various heterocyclic aldehydes, mono- and bi-electrophilic reagents, and 2,3-dichloroquinoxaline produced a library of novel compounds, including triazolo[3,4-b][1,3,4]thiadiazoles, triazolo[3,4-b][1,3,4]thiadiazines, and chromeno[2,3-b]pyridine bearing annulated triazolothiadiazinoquinoxaline. These compounds were then evaluated for their antimicrobial activity against various microorganisms. []
Relevance: This compound, while structurally distinct from 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, highlights the broader concept of using core heterocyclic scaffolds, like quinazolinones, as building blocks for creating diverse chemical libraries. The exploration of various substituents and their impact on biological activity, as demonstrated in this study, emphasizes the relevance of structure-activity relationship studies in medicinal chemistry. []
6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone
Compound Description: This compound is synthesized using a Friedel-Crafts acylation strategy involving 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid. []
Relevance: This compound shares the core quinazolinone structure with 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. Although the target compound has a dihydroquinazolinone core, both compounds belong to the broader class of quinazolinone derivatives. []
Compound Description: This compound is synthesized via a two-step procedure involving a Povarov cycloaddition reaction and oxidative dehydrogenation aromatization. The synthesis utilizes p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol as starting materials, employing microwave irradiation and a green oxidative I2-DMSO system. The compound's structure is confirmed by spectroscopic methods and its physicochemical properties, including Lipinski's descriptors, are calculated. The molecule exhibits increased lipophilicity and permeability, making it a promising model for quinoline-based drug design. []
Relevance: This compound shares structural features with 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, particularly the presence of the 4-chlorophenyl and 3,4-dimethoxyphenyl substituents. While the core structures differ, the shared substituents suggest a possible connection regarding their synthetic precursors or potential biological activities. The study's emphasis on lipophilicity and permeability further highlights the importance of these physicochemical properties in drug development, which is relevant when considering the potential applications of the target compound. []
Compound Description: This compound, designed as a novel antidepressant with central nervous system-stimulating activity, was synthesized and pharmacologically evaluated. It exhibited activity in reducing sleeping time, aiding recovery from coma in mice, and inhibiting [(3)H]DTG binding to sigma receptors. Further studies indicated its potential as a sigma receptor agonist and showed antidepressant-like effects in the forced-swimming test in mice. []
Relevance: While structurally different from 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, this compound shares the presence of a 3-chlorophenyl substituent. This common structural feature, though not indicative of a close relationship, could be relevant in broader structure-activity relationship analyses. Additionally, this compound's exploration as a potential antidepressant with CNS-stimulating activity highlights the diverse pharmacological properties that can be associated with compounds containing aryl halide substituents. []
Compound Description: This compound is a known human ether-a-go-go-related gene (hERG) channel activator. The study investigates its mechanism of action on hERG channels, which are involved in cardiac repolarization and are a common target for off-target drug effects. []
Relevance: While not directly structurally related to 3-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, PD-307243 is included due to the presence of the dichlorophenyl substituent. This shared structural motif, though in a different chemical context, highlights the importance of understanding the potential impact of halogenated aromatic rings on biological activity and potential off-target effects, which is a relevant consideration for the target compound as well. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.